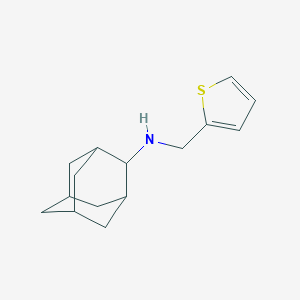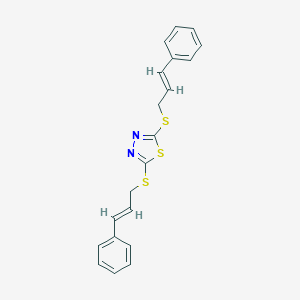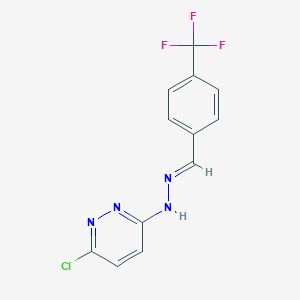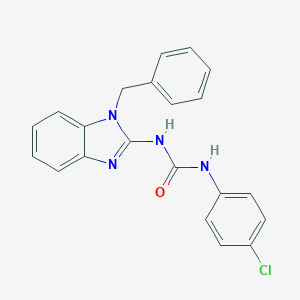
N-(thiophen-2-ylmethyl)adamantan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)adamantan-2-amine is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromatic properties. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)adamantan-2-amine typically involves the reaction of adamantan-2-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(thiophen-2-ylmethyl)adamantan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various N-substituted derivatives.
科学的研究の応用
N-(thiophen-2-ylmethyl)adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
作用機序
The mechanism of action of N-(thiophen-2-ylmethyl)adamantan-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the enzyme 11β-HSD1, which is involved in the regulation of glucocorticoid activity. Additionally, its structural similarity to other adamantane derivatives suggests it may interact with NMDA receptors, contributing to its analgesic effects.
類似化合物との比較
Similar Compounds
- 2-(adamantan-2-yl)-2-phenylethylamine
- 2-(adamantan-2-yl)-2-(2-thienyl)ethylamine hydrochloride
- 2-(adamantan-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
N-(thiophen-2-ylmethyl)adamantan-2-amine is unique due to the combination of the adamantane and thiophene structures. This combination imparts both rigidity and aromaticity to the molecule, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of stability and specificity for certain molecular targets.
特性
分子式 |
C15H21NS |
|---|---|
分子量 |
247.4g/mol |
IUPAC名 |
N-(thiophen-2-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C15H21NS/c1-2-14(17-3-1)9-16-15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,10-13,15-16H,4-9H2 |
InChIキー |
LIQMOXDEJXZZNV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CS4 |
正規SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Propylamino)carbonyl]amino}benzamide](/img/structure/B503506.png)
![2-[(anilinocarbonyl)amino]-N-benzylbenzamide](/img/structure/B503507.png)
![2,6-Bis[(4-chlorobenzyl)sulfanyl]-3-nitropyridine](/img/structure/B503511.png)
![2,5-Bis{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B503512.png)

![1-(4-Chlorophenyl)-2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B503514.png)
![Ethyl [(3,5-dichloro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B503515.png)
![Methyl {[5-({4-nitrobenzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B503517.png)
![N-(4-chlorophenyl)-N'-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B503520.png)

![N-(1-benzyl-1H-benzimidazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503526.png)

![[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B503528.png)
![1-[(5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B503529.png)
